Methyl 6-(tert-butylthio)-4-methylnicotinate
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Overview
Description
Methyl 6-(tert-butylthio)-4-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylthio group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butylthio)-4-methylnicotinate typically involves the introduction of the tert-butylthio group into the nicotinate structure. One common method involves the reaction of 6-chloronicotinic acid with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to introduce the tert-butylthio group into the nicotinate structure in a controlled manner, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(tert-butylthio)-4-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Methyl 6-(tert-butylthio)-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butylthio)-4-methylnicotinate involves its interaction with specific molecular targets. The tert-butylthio group can modulate the electronic properties of the nicotinate core, influencing its reactivity and binding affinity to biological targets. This modulation can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Methyl 6-(tert-butylthio)-nicotinate
- Methyl 4-methylnicotinate
- Methyl 6-(tert-butylthio)-4-chloronicotinate
Comparison: Methyl 6-(tert-butylthio)-4-methylnicotinate is unique due to the presence of both the tert-butylthio and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
methyl 6-tert-butylsulfanyl-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-8-6-10(16-12(2,3)4)13-7-9(8)11(14)15-5/h6-7H,1-5H3 |
InChI Key |
IBFBFWODHCOZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)SC(C)(C)C |
Origin of Product |
United States |
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